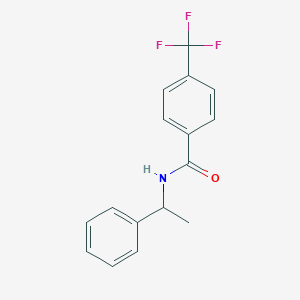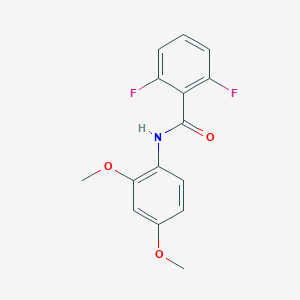
N-(2-fluorophenyl)-4-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-4-isopropylbenzamide, also known as FLI-06, is a small molecule inhibitor that has gained attention in scientific research for its potential use in treating various diseases. This compound is a member of the benzamide family and has been synthesized through a series of chemical reactions.
作用機序
N-(2-fluorophenyl)-4-isopropylbenzamide has been found to inhibit the activity of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. N-(2-fluorophenyl)-4-isopropylbenzamide binds to a protein called TBL1XR1, which is a component of the Wnt signaling pathway, and inhibits its activity. This leads to the inhibition of the Wnt signaling pathway and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-isopropylbenzamide has been found to have various biochemical and physiological effects. In cancer cells, N-(2-fluorophenyl)-4-isopropylbenzamide induces apoptosis, inhibits cell proliferation, and inhibits the activity of the Wnt signaling pathway. In neurodegenerative diseases, N-(2-fluorophenyl)-4-isopropylbenzamide protects neurons from oxidative stress and prevents neurodegeneration. In infectious diseases, N-(2-fluorophenyl)-4-isopropylbenzamide inhibits the replication of viruses such as dengue virus and Zika virus.
実験室実験の利点と制限
One advantage of N-(2-fluorophenyl)-4-isopropylbenzamide is its potential use in treating various diseases. N-(2-fluorophenyl)-4-isopropylbenzamide has been found to have therapeutic potential in cancer, neurodegenerative diseases, and infectious diseases. Another advantage is its specificity for the TBL1XR1 protein, which reduces the risk of off-target effects. One limitation of N-(2-fluorophenyl)-4-isopropylbenzamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires further investigation.
将来の方向性
There are several future directions for N-(2-fluorophenyl)-4-isopropylbenzamide research. One direction is to investigate its potential use in combination with other therapies in cancer treatment. Another direction is to investigate its potential use in other neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to investigate its potential use in infectious diseases and to investigate its toxicity and pharmacokinetics.
合成法
The synthesis of N-(2-fluorophenyl)-4-isopropylbenzamide involves several chemical reactions, including the reaction of 2-fluoroaniline with isobutyric anhydride to form N-(2-fluorophenyl)-2-methylpropanamide. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base to form N-(2-fluorophenyl)-4-chlorobenzamide. The final step involves the reaction of N-(2-fluorophenyl)-4-chlorobenzamide with isopropylamine to form N-(2-fluorophenyl)-4-isopropylbenzamide.
科学的研究の応用
N-(2-fluorophenyl)-4-isopropylbenzamide has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, N-(2-fluorophenyl)-4-isopropylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, N-(2-fluorophenyl)-4-isopropylbenzamide has been found to protect neurons from oxidative stress and prevent neurodegeneration. In infectious disease research, N-(2-fluorophenyl)-4-isopropylbenzamide has been shown to inhibit the replication of viruses such as dengue virus and Zika virus.
特性
製品名 |
N-(2-fluorophenyl)-4-isopropylbenzamide |
|---|---|
分子式 |
C16H16FNO |
分子量 |
257.3 g/mol |
IUPAC名 |
N-(2-fluorophenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H16FNO/c1-11(2)12-7-9-13(10-8-12)16(19)18-15-6-4-3-5-14(15)17/h3-11H,1-2H3,(H,18,19) |
InChIキー |
CGUNFMGPOBZEHS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263525.png)


![N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263539.png)





